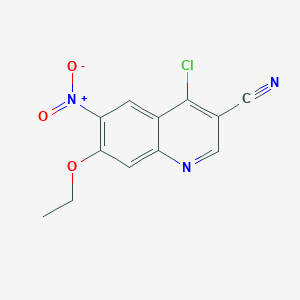

4-氯-3-氰基-7-乙氧基-6-硝基喹啉

描述

4-Chloroquinolines are a class of compounds that serve as key synthetic precursors for various pharmacologically active agents. They are particularly important in the synthesis of anticancer, anti-malarial, antidiabetic, and antiviral agents, as well as reversible AT Phase inhibitors. The compound 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is closely related to these compounds and is used as an intermediate in the preparation of drugs like pelitinib and neratinib, which are inhibitors of EGFR and HER-2 kinases .

Synthesis Analysis

The synthesis of related 4-chloroquinoline derivatives often involves a multi-step process that includes nitration, chlorination, and cyclization. For instance, the synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a compound closely related to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, starts with 2-amino-5-nitrophenol. This is followed by treatment with ethyl (E)-2-cyano-3-ethoxypropenoate and thermal cyclization to obtain the 3-cyano-4-hydroxyquinoline intermediate. Chlorination with POCl3 yields the final product . However, the high temperatures required for cyclization can be disadvantageous due to the formation of tars and resins and low overall yield.

Molecular Structure Analysis

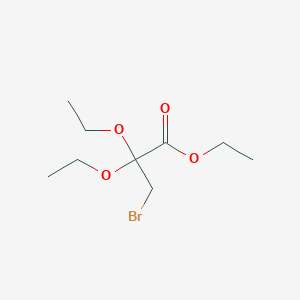

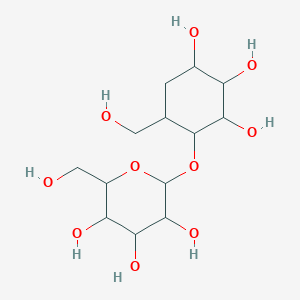

The molecular structure of 4-chloroquinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, cyano, ethoxy, and nitro groups, can significantly influence the chemical properties and reactivity of these molecules. Single-crystal X-ray structures of related compounds provide detailed insights into their molecular geometry .

Chemical Reactions Analysis

4-Chloroquinolines can undergo various nucleophilic substitution reactions. For example, chloro-6-ethyl-3-nitropyranoquinoline-2,5-dione, a structurally related compound, can react with nucleophiles like sodium azide, amines, and thiophenol to yield novel substituted pyranoquinolinones. Additionally, reactions with hydrazine, cyanoguanidine, and S-methylisothiourea can lead to ring transformation involving the opening and closure of the pyranoquinolinedione nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloroquinoline derivatives are influenced by their functional groups. The presence of electron-withdrawing groups such as nitro and cyano can affect the electron density of the quinoline ring, thereby influencing its reactivity. These compounds are typically characterized using techniques like NMR spectroscopy and mass spectrometry. The nitroso derivatives of quinolines, for example, show characteristic NMR spectra and are known to be highly reactive, readily undergoing condensation reactions .

科学研究应用

Medicinal Chemistry

- Summary of the Application : “4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline” is an important intermediate in the synthesis of certain pharmaceutical compounds . It has been used in the preparation of EKB-569 and neratinib, which are irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .

- Methods of Application or Experimental Procedures : A new and improved synthetic route to “4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline” has been described. The key step is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate in tBuONa/tBuOH system to give the 3-cyano-4-hydroxyquinoline . .

- Results or Outcomes Obtained : The new and improved synthetic route has resulted in a cost-effective and commercially friendly process for scale-up operations. .

Medicinal Chemistry

- Summary of the Application : “4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline” is an important intermediate in the synthesis of certain pharmaceutical compounds . It has been used in the preparation of EKB-569 and neratinib, which are irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .

- Methods of Application or Experimental Procedures : A new and improved synthetic route to “4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline” has been described. The key step is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate in tBuONa/tBuOH system to give the 3-cyano-4-hydroxyquinoline . .

- Results or Outcomes Obtained : The new and improved synthetic route has resulted in a cost-effective and commercially friendly process for scale-up operations. .

属性

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCUBEZCMHJCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451854 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline | |

CAS RN |

214476-09-2 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)